tert-butyl 3-[(dimethylamino)methylene]-4-oxotetrahydro-1(2H)-pyridinecarboxylate
Overview
Description
This compound, also known as tert-butyl (3Z)-3-[(dimethylamino)methylene]-4-oxo-1-pyrrolidinecarboxylate , has a molecular formula of C13H22N2O3. It is a useful reagent in the preparation of azetidine and piperidine carbamates .
Molecular Structure Analysis
The molecular weight of this compound is 254.33 g/mol. The InChI code for this compound is 1S/C12H20N2O3/c1-12(2,3)17-11(16)14-7-9(6-13(4)5)10(15)8-14/h6H,7-8H2,1-5H3/b9-6+ .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it is known to be a useful reagent in the preparation of azetidine and piperidine carbamates .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dry environment at 2-8°C .Scientific Research Applications
Genotoxicity Assessment
Research by Chen et al. (2008) assessed the genotoxic effects of various chemicals, including tert-butyl compounds, on human lymphocytes using the comet assay. The study showed that these chemicals can induce various types of DNA damage, suggesting potential genotoxic properties (Chen et al., 2008).
Chemical Synthesis and Structural Analysis
A study by Richter et al. (2009) detailed the synthesis of a compound with tert-butyl and dimethylamino groups, analyzing its structure and forming dihedral angles between different rings in the compound, demonstrating its application in chemical synthesis and structural analysis (Richter et al., 2009).
Parallel Solution-Phase Synthesis
Svete et al. (2010) conducted a parallel solution-phase synthesis of N(4´)-substituted di-tert-butyl compounds, showcasing the compound's utility in creating diverse chemical libraries for potential applications in drug discovery or material science (Svete et al., 2010).
Application in Polymer Chemistry
Devaine-Pressing et al. (2015) explored the use of tert-butyl and dimethylamino groups in the copolymerization of cyclohexene oxide and carbon dioxide, demonstrating the compound's relevance in creating new polymer materials (Devaine-Pressing et al., 2015).
Methodological Developments in Organic Chemistry
Johnson and Aristoff (1990) discussed a methodological approach involving tert-butyl ester, contributing to the development of synthetic methodologies in organic chemistry (Johnson & Aristoff, 1990).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3-(dimethylaminomethylidene)-4-oxopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-7-6-11(16)10(9-15)8-14(4)5/h8H,6-7,9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSMZDVTEOAHDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(=CN(C)C)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 3-[(dimethylamino)methylene]-4-oxotetrahydro-1(2H)-pyridinecarboxylate |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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